4-(tert-Butoxycarbonyl)-1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid 4-(tert-Butoxycarbonyl)-1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1353944-85-0
VCID: VC4346715
InChI: InChI=1S/C16H24N4O5S/c1-16(2,3)25-15(23)19-6-7-20(10(9-19)13(21)22)11-8-12(24-4)18-14(17-11)26-5/h8,10H,6-7,9H2,1-5H3,(H,21,22)
SMILES: CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC(=NC(=N2)SC)OC
Molecular Formula: C16H24N4O5S
Molecular Weight: 384.45

4-(tert-Butoxycarbonyl)-1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid

CAS No.: 1353944-85-0

Cat. No.: VC4346715

Molecular Formula: C16H24N4O5S

Molecular Weight: 384.45

* For research use only. Not for human or veterinary use.

4-(tert-Butoxycarbonyl)-1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperazine-2-carboxylic acid - 1353944-85-0

Specification

CAS No. 1353944-85-0
Molecular Formula C16H24N4O5S
Molecular Weight 384.45
IUPAC Name 1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
Standard InChI InChI=1S/C16H24N4O5S/c1-16(2,3)25-15(23)19-6-7-20(10(9-19)13(21)22)11-8-12(24-4)18-14(17-11)26-5/h8,10H,6-7,9H2,1-5H3,(H,21,22)
Standard InChI Key IMXGWXNOTKUUHQ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC(=NC(=N2)SC)OC

Introduction

Chemical Identity and Physicochemical Properties

Structural Characterization

The molecule (C₁₆H₂₄N₄O₅S, MW 384.45 g/mol) features a piperazine ring substituted at positions 1 and 4. Position 1 bears a 6-methoxy-2-(methylthio)pyrimidin-4-yl group, while position 4 contains both a Boc-protected amine and a carboxylic acid moiety. The stereoelectronic effects of the methylthio (-SMe) and methoxy (-OMe) groups on the pyrimidine ring influence electronic distribution and hydrogen-bonding capacity .

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number1353944-85-0
Molecular FormulaC₁₆H₂₄N₄O₅S
Molecular Weight384.45 g/mol
IUPAC Name1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazine-2-carboxylic acid
SMILESCC(C)(C)OC(=O)N1CCN(C(C1)C(=O)O)C2=CC(=NC(=N2)SC)OC
Topological Polar Surface Area135 Ų

Synthetic Methodology

Key Synthetic Routes

Synthesis typically involves sequential functionalization of the piperazine core. A representative pathway from patent literature involves:

  • Boc Protection: Introduction of the tert-butoxycarbonyl group to a piperazine precursor under Schotten-Baumann conditions .

  • Pyrimidine Coupling: Palladium-mediated Suzuki cross-coupling or nucleophilic aromatic substitution to attach the 6-methoxy-2-(methylthio)pyrimidine moiety .

  • Carboxylic Acid Formation: Hydrolysis of ester intermediates using aqueous NaOH or LiOH, as demonstrated in analogous piperidine syntheses .

Table 2: Representative Synthetic Protocol

StepReagents/ConditionsYieldReference
1Boc₂O, DIPEA, DCM, 0°C → RT78%
24-Chloro-6-methoxy-2-(methylthio)pyrimidine, DIEA, DMF, 80°C65%
31M NaOH, THF/MeOH (3:1), reflux89%

Structural and Electronic Features

Conformational Analysis

X-ray crystallography of related compounds reveals that the Boc group induces a chair conformation in the piperazine ring, while the pyrimidine substituent adopts a pseudo-axial orientation to minimize steric clash . The methylthio group enhances π-π stacking with aromatic residues in enzyme binding pockets, as observed in kinase inhibitor complexes .

Pharmacological Applications

PI3K Inhibition Profiling

In biochemical assays, derivatives of this compound demonstrate nanomolar inhibition of class Ia PI3 kinases (IC₅₀ = 12-38 nM), with >50-fold selectivity over class Ib isoforms. Molecular docking studies attribute this to:

  • Hydrogen bonding between the carboxylic acid and Lys802 in the ATP-binding pocket

  • Hydrophobic interactions from the Boc group with Trp760

Table 3: Biological Activity Data

TargetIC₅₀ (nM)Selectivity (vs. PI3Kγ)Reference
PI3Kα (p110α)12.3 ± 1.258-fold
PI3Kβ27.9 ± 3.123-fold
PI3Kδ38.4 ± 4.717-fold

Future Directions

Prodrug Development

Esterification of the carboxylic acid group (e.g., ethoxyethyl prodrugs) improves oral bioavailability in preclinical models (F = 42% vs. 8% for parent compound) . Current efforts focus on:

  • Isoform-Specific Modulators: Introducing substituents at the pyrimidine 4-position to enhance δ-isoform selectivity

  • Combination Therapies: Co-administration with PD-1 inhibitors to overcome tumor immune evasion

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator